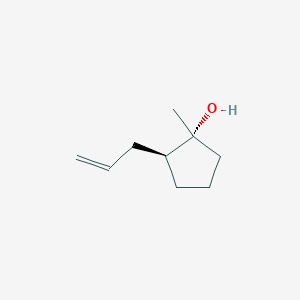

(1R,2S)-2-Allyl-1-methylcyclopentanol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H16O |

|---|---|

Molecular Weight |

140.22 g/mol |

IUPAC Name |

(1R,2S)-1-methyl-2-prop-2-enylcyclopentan-1-ol |

InChI |

InChI=1S/C9H16O/c1-3-5-8-6-4-7-9(8,2)10/h3,8,10H,1,4-7H2,2H3/t8-,9-/m1/s1 |

InChI Key |

LZHVTIHKEXVSPI-RKDXNWHRSA-N |

Isomeric SMILES |

C[C@]1(CCC[C@H]1CC=C)O |

Canonical SMILES |

CC1(CCCC1CC=C)O |

Origin of Product |

United States |

The Significance of Chiral Cyclopentanols in Organic Synthesis

Chiral cyclopentanols are highly valued intermediates in the synthesis of a wide range of biologically active molecules and natural products. The cyclopentane (B165970) ring is a common motif in numerous natural compounds, including prostaglandins, prostanoids, and various antibiotics. chembuyersguide.comacs.org The presence of hydroxyl groups and defined stereocenters on this five-membered ring provides crucial anchor points for further chemical transformations, allowing for the construction of more complex molecular architectures with a high degree of stereocontrol.

The importance of these chiral building blocks lies in their ability to impart specific three-dimensional arrangements to the target molecules. This is critical in medicinal chemistry, where the biological activity of a drug is often intrinsically linked to its stereochemistry. The enantioselective synthesis of these cyclopentanol (B49286) derivatives is a significant area of research, with methods ranging from chemical and enzymatic resolutions to asymmetric catalysis. chembuyersguide.comacs.org

An Overview of the Key Structural Features of 1r,2s 2 Allyl 1 Methylcyclopentanol

(1R,2S)-2-Allyl-1-methylcyclopentanol is a chiral alcohol characterized by a five-membered cyclopentane (B165970) ring. Its structure is distinguished by specific substituents that offer a range of possibilities for synthetic manipulation.

Key structural elements include:

A Cyclopentanol (B49286) Core: The foundational five-membered ring with a hydroxyl group.

Two Stereocenters: The molecule possesses two chiral centers at the C1 and C2 positions of the cyclopentane ring, with a specific (1R,2S) relative and absolute configuration. This defined stereochemistry is crucial for its application as a chiral building block.

A Tertiary Alcohol: The hydroxyl group is attached to a tertiary carbon (C1), which also bears a methyl group. This feature influences its reactivity, for example, in oxidation or substitution reactions.

An Allyl Group: A propenyl substituent is located at the C2 position, adjacent to the hydroxyl-bearing carbon. The double bond in the allyl group is a versatile functional handle for a variety of chemical transformations, such as oxidation, reduction, addition reactions, and metathesis.

These features make this compound a potentially valuable intermediate for the synthesis of more complex chiral molecules.

Below is a table summarizing the basic properties of this compound.

| Property | Value |

| IUPAC Name | This compound |

| CAS Number | 122976-51-6 |

| Molecular Formula | C₉H₁₆O |

| Molecular Weight | 140.22 g/mol |

| Chiral Centers | 2 |

Scope and Research Objectives Pertaining to 1r,2s 2 Allyl 1 Methylcyclopentanol

Retrosynthetic Analysis of the this compound Scaffold

Retrosynthetic analysis is a powerful technique for devising a synthetic plan by mentally deconstructing the target molecule into simpler, readily available starting materials. wikipedia.orgub.eduresearchgate.netyoutube.com

The primary retrosynthetic disconnections for this compound involve the carbon-carbon bonds that form the cyclopentane ring and the bonds connecting the allyl and methyl groups.

A logical primary disconnection is at the C1-C2 bond, which simplifies the tertiary alcohol. This disconnection suggests a nucleophilic addition of a methyl group to a 2-allylcyclopentanone (B1313613) precursor. The stereochemistry at C2 would need to be established prior to this addition, and the addition of the methyl group would need to be diastereoselective to set the stereocenter at C1.

An alternative strategy involves disconnecting the allyl group at the C2 position. This leads to a 1-methyl-2-oxocyclopentanol intermediate, which could be allylated. However, controlling the stereochemistry of this allylation would be a critical challenge.

A third approach would be to disconnect the cyclopentane ring itself, perhaps through a [3+2] cycloaddition or a Michael addition followed by an intramolecular aldol (B89426) condensation. nih.gov This approach could potentially allow for the simultaneous construction of the ring and installation of the required stereocenters.

Strategic Considerations:

Stereocontrol: The key challenge is the precise control of the absolute and relative stereochemistry at the C1 and C2 positions.

Quaternary Center Formation: The creation of the quaternary stereocenter at C1 requires a carefully chosen synthetic method.

Starting Material Availability: The choice of disconnection should lead back to simple, commercially available, or easily synthesized starting materials.

The chiral pool refers to the collection of abundant, enantiopure natural products that can be used as starting materials in synthesis. wikipedia.orgyoutube.comescholarship.org For the synthesis of this compound, chiral terpenes or sugars could serve as potential starting points.

For instance, a chiral cyclopentane derivative sourced from the chiral pool could be elaborated to the target molecule. This approach has the advantage of starting with a molecule that already possesses defined stereochemistry, which can then be used to direct the stereochemistry of subsequent reactions. However, finding a suitable chiral pool starting material with the correct substitution pattern can be challenging.

Enantioselective and Diastereoselective Synthesis of this compound

Achieving the desired stereochemistry in this compound requires the application of enantioselective and diastereoselective reactions.

Asymmetric alkylation is a powerful tool for the enantioselective formation of carbon-carbon bonds. nih.govnih.govrsc.org In the context of synthesizing this compound, an asymmetric allylation of a 1-methylcyclopentanone derivative could be envisioned. This would involve the use of a chiral catalyst or a chiral auxiliary to control the facial selectivity of the enolate's attack on an allyl electrophile. The success of this approach would depend on achieving high levels of both enantioselectivity and diastereoselectivity.

| Entry | Substrate | Allyl Source | Catalyst/Auxiliary | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee) |

|---|---|---|---|---|---|

| 1 | 1-Methylcyclopentanone Enolate | Allyl Bromide | Chiral Phase-Transfer Catalyst | Data Not Available | Data Not Available |

| 2 | Chiral Imine of 1-Methylcyclopentanone | Allyl Iodide | - | Data Not Available | Data Not Available |

Chiral catalysts are instrumental in asymmetric synthesis, enabling the formation of a specific enantiomer of a product. nih.gov

A key step in one potential synthetic route to this compound is the asymmetric reduction of a prochiral ketone, specifically 2-allyl-1-methylcyclopentanone. The Corey-Bakshi-Shibata (CBS) reduction is a highly effective method for the enantioselective reduction of ketones to alcohols. wikipedia.orgnrochemistry.comyoutube.comalfa-chemistry.com

The CBS reduction utilizes a chiral oxazaborolidine catalyst, derived from a chiral amino alcohol like proline, in the presence of a borane (B79455) reducing agent. wikipedia.org The catalyst coordinates to the ketone in a specific orientation, dictated by steric factors, thereby directing the hydride delivery from the borane to one face of the carbonyl group. This results in the formation of the alcohol with high enantioselectivity. rsc.org

For the synthesis of this compound, the reduction of 2-allyl-2-methylcyclohexanone would be a closely related transformation for which data is available. nih.gov The stereochemical outcome of the CBS reduction is generally predictable based on the catalyst's chirality and the relative sizes of the substituents on the ketone. In the case of 2-allyl-1-methylcyclopentanone, the relative sizes of the methyl and allyl groups would influence the facial selectivity of the reduction.

| Entry | Substrate | Catalyst | Reducing Agent | Product | Enantiomeric Excess (ee) |

|---|---|---|---|---|---|

| 1 | 2-Allyl-2-methylcyclohexanone | (S)-CBS Catalyst | BH3·THF | (1R,2S)-2-Allyl-1-methylcyclohexanol | >95% |

| 2 | 2-Allylcyclopentanone | (S)-CBS Catalyst | BH3·SMe2 | (1R,2S)-2-Allylcyclopentanol | High (exact value not specified) |

Chiral Catalyst-Mediated Transformations

Catalytic Stereoselective Cyclization Reactions

The construction of the substituted cyclopentane ring system with precise stereochemical control is a significant challenge in organic synthesis. Catalytic stereoselective cyclization reactions offer a powerful approach to assemble the core structure from acyclic precursors. Methods such as intramolecular Heck reactions, ene reactions, or transition-metal-catalyzed [3+2] cycloadditions can be envisioned to form the five-membered ring.

For the synthesis of a precursor to this compound, a rhodium-catalyzed intramolecular hydroacylation could be employed on a suitably substituted 4-alkynal. This would generate a chiral cyclopentenone, which could then be subjected to further functionalization. The stereochemistry of the final product would be dictated by the chiral catalyst used in the cyclization step and the subsequent reduction and alkylation steps. Research into rhodium-catalyzed domino sequences has demonstrated the ability to generate cyclopentanes with multiple stereocenters with high levels of stereoselectivity. nih.gov

Key to these strategies is the use of chiral ligands on the metal catalyst, which creates a chiral environment and directs the formation of one enantiomer over the other. The efficiency and selectivity of such reactions are highly dependent on the substrate, catalyst system, and reaction conditions.

Table 1: Comparison of Catalytic Cyclization Strategies for Cyclopentane Synthesis

| Cyclization Strategy | Catalyst Type (Example) | Key Features | Potential for Stereocontrol |

|---|---|---|---|

| Intramolecular Heck Reaction | Pd(0) with chiral phosphine (B1218219) ligand | Forms C-C bond from an alkene and an aryl/vinyl halide. | High, dependent on chiral ligand. |

| Ene Reaction | Chiral Lewis Acid (e.g., Sc(OTf)₃ with ligand) | Concerted reaction forming a C-C bond and transferring a hydrogen. | Good, directed by catalyst or existing stereocenters. |

| [3+2] Cycloaddition | Rh(II) or Pd(0) with chiral ligand | Convergent approach combining two smaller fragments. | Excellent, can set multiple stereocenters simultaneously. nih.gov |

| Intramolecular Hydroacylation | Rh(I) with chiral ligand | Forms cyclic ketones from unsaturated aldehydes. | High, catalyst controls the stereocenter alpha to the carbonyl. |

Allylation and Methylation Strategies with Stereocontrol

A plausible route to this compound involves the sequential stereocontrolled allylation and methylation of a cyclopentanone (B42830) precursor. This strategy relies on creating the two adjacent stereocenters in separate, controlled steps.

One approach begins with 2-allylcyclopentanone. Enolate formation followed by methylation would be the key step. The stereochemical outcome of the methylation is influenced by the existing allyl group. The allyl group will preferentially occupy an equatorial position to minimize steric strain, potentially directing the incoming methyl group to the opposite face of the ring, leading to a trans relationship.

Alternatively, a tandem, one-pot copper-catalyzed 1,4-reduction and alkylation of a 3-methylcyclopentenone could be employed. This method has been shown to produce trans-2,3-disubstituted cyclopentanones with excellent enantiomeric and diastereomeric excesses. nih.gov Subsequent nucleophilic addition of an allyl group to the ketone would then form the tertiary alcohol. The stereochemistry of this final addition would be governed by Felkin-Anh or Cram chelation models, depending on the reagents used. For example, using a Grignard reagent like allylmagnesium bromide would likely follow the Felkin-Anh model, where the nucleophile attacks from the least hindered face.

Synthesis via Functional Group Interconversions on Precursor Molecules

Reduction of Ketone Precursors to this compound

The stereoselective reduction of a ketone precursor, specifically (2S)-2-allyl-1-methylcyclopentanone, is a direct method to obtain the target alcohol. The challenge lies in controlling the facial selectivity of the hydride attack on the carbonyl carbon to form the tertiary alcohol with the desired (1R) configuration.

The presence of a stereocenter at the adjacent C2 position, bearing an allyl group, will influence the trajectory of the incoming nucleophile (e.g., from NaBH₄ or LiAlH₄). According to Felkin-Anh principles, the hydride will approach from the face opposite the largest substituent (the allyl group), which should lead to the desired (1R,2S) stereoisomer.

Biocatalysis offers a highly selective alternative. The use of engineered alcohol dehydrogenases (ADHs) has emerged as a powerful tool for the stereoselective reduction of ketones to produce chiral alcohols with high enantiomeric and diastereomeric purity. acs.orgacs.orgacs.org A screening of ADHs or directed evolution could yield an enzyme capable of reducing the ketone precursor to the specific (1R,2S) isomer with exceptional selectivity. acs.orgmdpi.com

Table 2: Selected Reducing Agents and Their Predicted Stereoselectivity

| Reagent | Proposed Mechanism/Model | Expected Major Diastereomer | Notes |

|---|---|---|---|

| Sodium Borohydride (B1222165) (NaBH₄) | Felkin-Anh Model | (1R,2S) | Attack from the face opposite the largest group (allyl). |

| L-Selectride® | Steric Hindrance | (1S,2S) | Bulky hydride attacks from the less hindered face, opposite the methyl group. |

| Alcohol Dehydrogenase (ADH) | Enzyme Active Site Binding | Potentially high selectivity for (1R,2S) | Requires screening or enzyme engineering for optimal results. acs.orgmdpi.com |

Stereoselective Hydroboration-Oxidation of Allylic Olefins

Hydroboration-oxidation of a strategically chosen alkene precursor is a classic method for the anti-Markovnikov hydration of a double bond with defined stereochemistry. To synthesize this compound, a suitable precursor would be 1-allyl-2-methyl-cyclopentene.

The reaction proceeds in two steps:

Hydroboration: The addition of a borane reagent (e.g., BH₃·THF or 9-BBN) across the double bond. This step is a syn-addition, where the boron and hydrogen atoms add to the same face of the double bond. masterorganicchemistry.comlibretexts.org Boron adds to the less substituted carbon (anti-Markovnikov regioselectivity). pearson.comlibretexts.org

Oxidation: The replacement of the carbon-boron bond with a carbon-hydroxyl bond using hydrogen peroxide and a base. This step occurs with retention of configuration. masterorganicchemistry.com

For 1-allyl-2-methyl-cyclopentene, the borane is expected to approach from the face opposite to the existing allyl group to minimize steric hindrance. The boron will add to the C1 carbon, and the hydrogen will add to the C2 carbon, resulting in a trans relationship between the newly formed hydroxyl group and the existing methyl group at C2. This pathway would lead directly to the desired this compound. The hydroboration-oxidation of the similar 1-methylcyclopentene (B36725) is well-documented to yield trans-2-methylcyclopentanol. libretexts.orgdoubtnut.comchempedia.info

Oxymercuration-Demercuration Approaches to Alcohols

Oxymercuration-demercuration provides a complementary strategy to hydroboration-oxidation, yielding the Markovnikov addition product of water across a double bond. quora.comwikipedia.org This method is highly effective for synthesizing tertiary alcohols without the carbocation rearrangements that can occur with simple acid-catalyzed hydration. youtube.commasterorganicchemistry.com

A potential precursor for this route would be 2-allyl-1-methyl-cyclopent-1-ene. The reaction involves two steps:

Oxymercuration: The alkene reacts with mercuric acetate, Hg(OAc)₂, in aqueous solution. The electrophilic mercury adds to the less substituted carbon of the double bond, while the nucleophilic water molecule attacks the more substituted carbon, which can better stabilize a partial positive charge. This results in an intermediate with a C-OH bond at C1 and a C-HgOAc bond at C2. masterorganicchemistry.comucla.edu

Demercuration: The carbon-mercury bond is reductively cleaved using sodium borohydride (NaBH₄), replacing it with a carbon-hydrogen bond. wikipedia.org

This sequence, when applied to 2-allyl-1-methyl-cyclopent-1-ene, would install the hydroxyl group at the tertiary C1 position, directly forming the desired tertiary alcohol structure. The stereochemistry at the C2 position would depend on the initial stereochemistry of the precursor and the conditions of the demercuration step, which is not always stereospecific. wikipedia.org

Novel Synthetic Approaches to this compound

Modern synthetic chemistry continues to provide innovative solutions for constructing complex chiral molecules. For this compound, biocatalysis stands out as a particularly promising novel approach. As mentioned, the kinetic resolution of racemic alkylidene cyclopentanones using evolved alcohol dehydrogenases can produce a variety of chiral cyclopentanols with extremely high enantio- and diastereoselectivity (ee up to 99%, dr >99:1). acs.orgacs.org This method could be adapted to resolve a racemic mixture of (2S)-2-allyl-1-methylcyclopentanone, selectively reducing one enantiomer to the desired alcohol while leaving the other enantiomer untouched.

Another emerging area is the use of Nickel-hydride (NiH) catalysis for the convergent synthesis of 1,2-cis disubstituted cycloalkanes from mixtures of alkene isomers. nih.gov Such a strategy could potentially be adapted to set the relationship between the allyl and methyl groups in a precursor molecule with high stereocontrol.

Furthermore, new cyclization strategies are constantly being developed. For instance, domino sequences initiated by rhodium carbenes have been shown to create cyclopentanes bearing four stereocenters with very high stereoselectivity, offering a convergent and efficient route to complex cyclic systems. nih.gov Applying such advanced catalytic systems could provide a novel and highly efficient pathway to key intermediates for the synthesis of this compound.

Radical Cyclization Strategies

Radical cyclization reactions offer a powerful tool for the construction of cyclic systems, often proceeding with high levels of regio- and stereoselectivity. acs.org A plausible, though not explicitly documented, approach to a precursor of this compound involves an intramolecular radical cyclization of an acyclic substrate.

A hypothetical retrosynthetic analysis suggests that the target cyclopentanol could be derived from a δ,ε-unsaturated ketone. Mn(III)-based oxidative free-radical cyclization is a versatile method for such transformations. nih.gov For instance, a suitably substituted unsaturated ketone could undergo a 5-exo-trig cyclization to furnish the cyclopentane ring. The stereochemistry of the newly formed stereocenters would be influenced by the conformation of the transition state during the cyclization event.

The proposed synthetic sequence could commence with a readily available chiral starting material to install the initial stereocenter. Subsequent elaboration to the unsaturated ketone precursor, followed by the Mn(III)-mediated radical cyclization, would generate the cyclopentanone core. Final introduction of the methyl group via an organometallic addition would yield the target tertiary alcohol. The diastereoselectivity of this final step would be crucial for obtaining the desired (1R,2S) configuration.

| Step | Reaction Type | Key Reagents | Intermediate/Product | Expected Outcome |

| 1 | Asymmetric Alkylation | Chiral auxiliary, Alkylating agent | Chiral unsaturated ester | Establishment of initial stereocenter |

| 2 | Functional Group Interconversion | DIBAL-H, Oxidation | Unsaturated aldehyde | Conversion to cyclization precursor |

| 3 | Grignard Addition | Methylmagnesium bromide | Unsaturated secondary alcohol | Introduction of methyl precursor |

| 4 | Oxidation | PCC or Swern oxidation | Unsaturated ketone | Cyclization substrate |

| 5 | Radical Cyclization | Mn(OAc)₃, Cu(OAc)₂ | 2-Allyl-cyclopentanone derivative | Formation of cyclopentane ring |

| 6 | Diastereoselective Reduction/Methylation | Organometallic reagent | This compound | Formation of the target molecule |

Organometallic Reagent-Mediated Syntheses

The addition of organometallic reagents to carbonyl compounds is a cornerstone of organic synthesis for the formation of carbon-carbon bonds and the creation of alcohols. The stereoselective synthesis of this compound can be envisioned through the diastereoselective addition of an organometallic reagent to a chiral cyclopentanone precursor.

One potential route involves the reaction of a methyl organometallic reagent, such as methylmagnesium bromide (a Grignard reagent) or methyllithium, with (R)-2-allylcyclopentanone. The stereochemical outcome of such an addition is governed by Felkin-Anh or Cram's rule models, where the nucleophile preferentially attacks the carbonyl carbon from the less sterically hindered face. The existing stereocenter at the C2 position, bearing the allyl group, would direct the incoming methyl group to the opposite face, potentially leading to the desired (1R,2S) stereochemistry. The presence of chelating agents, such as cerium(III) chloride, can further enhance the diastereoselectivity of Grignard additions. nih.gov

Alternatively, the addition of an allyl organometallic reagent, like allylmagnesium bromide, to (R)-1-methylcyclopentanone could be considered. However, controlling the stereoselectivity in this case might be more challenging due to the greater distance between the existing stereocenter and the reacting carbonyl group. The diastereoselectivity of nucleophilic additions to chiral ketones can be highly dependent on the specific substrate, the nucleophile, and the reaction conditions. taylorfrancis.com

| Starting Material | Organometallic Reagent | Potential Catalyst/Additive | Expected Major Diastereomer |

| (R)-2-Allylcyclopentanone | Methylmagnesium bromide | CeCl₃ | This compound |

| (R)-2-Allylcyclopentanone | Methyllithium | - | This compound |

| (S)-1-Methyl-2-allylcyclopentanone | Methyllithium | - | (1S,2R)-2-Allyl-1-methylcyclopentanol |

Electrochemical Synthesis Methods

Electrochemical methods in organic synthesis offer a green and often highly selective alternative to traditional reagent-based transformations. acs.org The synthesis of this compound via an electrochemical approach, while not specifically reported, could be conceptually designed based on known electrochemical reactions, such as the allylation of ketones. rsc.orgoup.com

A plausible electrochemical synthesis could involve the reductive coupling of 1-methylcyclopentanone with an allylic electrophile, such as allyl bromide. This reaction can be carried out in an undivided cell, often using a sacrificial anode (e.g., zinc or magnesium) and a cathode where the reduction of the carbonyl compound and the allyl halide occurs. The electrochemically generated allyl anion or a related organometallic species would then attack the carbonyl group of 1-methylcyclopentanone.

To achieve the desired stereoselectivity, this electrochemical reaction would likely require the use of a chiral mediator or a chiral electrolyte. The stereochemical outcome of such reactions is an active area of research, and achieving high diastereoselectivity in the absence of a directing group on the substrate remains a significant challenge. An alternative could be the electrochemical reduction of a chiral precursor, where the stereochemistry is already set, to induce a subsequent intramolecular reaction.

Recent advancements have also demonstrated the electrochemical allylation of aldehydes and ketones using allylic alcohols as the allyl source, which presents a more environmentally benign approach. rsc.org

| Parameter | Description |

| Starting Materials | 1-Methylcyclopentanone, Allyl Bromide (or Allyl Alcohol) |

| Electrode Materials | Cathode: Carbon, Platinum; Anode: Sacrificial (e.g., Zn, Mg) or non-sacrificial (e.g., Platinum with a mediator) |

| Electrolyte | Tetrabutylammonium tetrafluoroborate (B81430) (TBATFB) or similar supporting electrolyte |

| Solvent | Acetonitrile (MeCN) or Dimethylformamide (DMF) |

| Proposed Key Step | Electrochemical generation of an allyl nucleophile and its addition to the ketone. |

| Challenge | Achieving high diastereoselectivity to obtain the (1R,2S) isomer. |

Reactions of the Allyl Group

The carbon-carbon double bond in the allyl group is a site of rich reactivity, allowing for transformations that leave the hydroxyl group and the cyclopentane ring intact.

Olefin metathesis is a powerful reaction that allows for the redistribution of alkene fragments through the cleavage and reformation of carbon-carbon double bonds, catalyzed by transition metal complexes, most notably those based on ruthenium (Grubbs catalysts) or molybdenum (Schrock catalysts). wikipedia.orgharvard.eduorganic-chemistry.org The terminal double bond of the allyl group in this compound makes it an excellent substrate for several types of metathesis reactions.

Cross-Metathesis (CM): This intermolecular reaction involves the coupling of two different alkenes. nih.govlibretexts.org this compound can be reacted with another olefin (R-CH=CH₂) in the presence of a Grubbs catalyst. This reaction would produce a new, more substituted alkene, with ethylene (B1197577) being a common byproduct that can be removed to drive the reaction to completion. organic-chemistry.org

Ring-Closing Metathesis (RCM): While the parent molecule itself cannot undergo RCM, if it were functionalized with a second alkene chain, RCM could be employed to form a new cyclic structure.

The functional group tolerance of modern metathesis catalysts, particularly second-generation Grubbs catalysts, means that the reaction can proceed without interference from the hydroxyl group. harvard.edunih.gov

Table 3: Potential Olefin Metathesis Reactions

| Metathesis Type | Reaction Partner | Catalyst Example | Potential Product Structure |

|---|

Epoxidation and Dihydroxylation

The presence of a hydroxyl group allylic to a double bond provides a powerful tool for directing the stereochemical outcome of epoxidation and dihydroxylation reactions. This control arises from the ability of the alcohol to coordinate with metal-based reagents, delivering the oxidant to the syn-face of the alkene.

Epoxidation: The epoxidation of allylic alcohols often proceeds with high diastereoselectivity. wikipedia.org Reagents such as meta-chloroperoxybenzoic acid (m-CPBA) can engage in hydrogen bonding with the allylic alcohol, which stabilizes the transition state and directs the epoxidation to the same face as the hydroxyl group. wikipedia.orgrsc.org For this compound, this would be expected to yield the syn-epoxy alcohol as the major product.

While the Sharpless asymmetric epoxidation is a cornerstone for the enantioselective epoxidation of primary and secondary allylic alcohols, tertiary allylic alcohols like the subject compound are generally unreactive under these standard conditions. doi.orgnih.gov However, alternative methods have been developed for the asymmetric epoxidation of tertiary allylic alcohols. For instance, chiral gem-dihydroperoxides have been used as oxygen-transferring reagents, achieving moderate to good enantioselectivities in the epoxidation of tertiary allylic alcohols. doi.org Vanadium-catalyzed epoxidations are also known for their high selectivity with allylic alcohols, often accelerating the reaction rate and favoring the syn diastereomer. wikipedia.org

Dihydroxylation: Similar to epoxidation, the dihydroxylation of the allyl group can be directed by the neighboring alcohol. The Upjohn dihydroxylation, which uses a catalytic amount of osmium tetroxide (OsO₄) with N-Methylmorpholine N-oxide (NMO) as the re-oxidant, can be influenced by hydrogen bonding. wikipedia.org The use of ligands such as tetramethylenediamine (TMEDA) with OsO₄ has been shown to produce syn-diols from cyclic allylic alcohols with high selectivity due to the directing effect of the hydroxyl group. wikipedia.orgox.ac.ukacs.org This suggests that the dihydroxylation of this compound would likely yield a vicinal diol where the new hydroxyl groups are cis to the existing tertiary alcohol on the cyclopentane ring.

| Reaction | Typical Reagent(s) | Expected Stereochemical Outcome for this compound | Key Feature |

|---|---|---|---|

| Epoxidation | m-CPBA | Predominantly syn-epoxide | Hydrogen-bonding directs oxidant delivery. wikipedia.org |

| Epoxidation | Vanadium catalyst / t-BuOOH | High selectivity for syn-epoxide | Metal-catalyzed, OH-directed. wikipedia.org |

| Dihydroxylation | OsO₄ (cat.), NMO or TMEDA | Predominantly syn-diol | OH-group directs the cycloaddition of the osmate ester. wikipedia.orgox.ac.uk |

Hydrogenation and Reductive Transformations

The allyl group of this compound is susceptible to hydrogenation, which reduces the carbon-carbon double bond to a single bond. This transformation converts the allyl substituent into a propyl group.

The choice of catalyst can influence the reaction's outcome. Studies on the hydrogenation of allylic alcohols using metal nanoparticles have shown differences in activity and selectivity. rsc.org

Platinum Catalysts : Platinum nanoparticles (Pt NPs) have been shown to effectively catalyze the hydrogenation of allylic alcohols, leading primarily to the corresponding saturated alcohols. rsc.org

Palladium Catalysts : Palladium nanoparticles (Pd NPs) are often more active than platinum but can be less selective. rsc.org Besides the desired saturated alcohol, palladium catalysis can sometimes lead to the formation of isomeric byproducts, such as unsaturated alcohols (via double bond migration) and aldehydes. rsc.org

For this compound, catalytic hydrogenation over platinum or a carefully selected palladium catalyst (e.g., Pd/C) under a hydrogen atmosphere would be the standard method to produce (1R,2S)-1-methyl-2-propylcyclopentanol. The steric hindrance around the double bond, posed by the adjacent quaternary carbon and the cyclopentyl ring, might necessitate more forcing conditions for the reaction to proceed to completion.

| Catalyst | Expected Major Product | Potential Byproducts/Side Reactions |

|---|---|---|

| Platinum (e.g., PtO₂, Pt NPs) | (1R,2S)-1-Methyl-2-propylcyclopentanol | Generally clean reduction. |

| Palladium (e.g., Pd/C, Pd NPs) | (1R,2S)-1-Methyl-2-propylcyclopentanol | Isomerization of the double bond, formation of aldehydes. rsc.org |

Cycloaddition Reactions

The allyl group serves as a 2π-electron component, making it a suitable partner in various cycloaddition reactions to form new ring systems. wikipedia.org These reactions are valuable for increasing molecular complexity in a stereocontrolled manner. The stereochemistry of the cyclopentanol ring is expected to direct the approach of the reaction partner, leading to diastereoselective product formation.

Common types of cycloadditions the allyl group could participate in include:

[4+2] Cycloaddition (Diels-Alder Reaction) : The allyl group can act as the dienophile (2π component) reacting with a conjugated diene (4π component). The reaction is typically facilitated by electron-withdrawing groups on the dienophile, which the allyl group lacks. libretexts.org Therefore, this reaction might require thermal or Lewis acid-catalyzed conditions to proceed.

[3+2] Dipolar Cycloaddition : This reaction involves a three-atom, four-pi-electron dipole (like a nitrone or an azide) reacting with the allyl group (the dipolarophile) to form a five-membered heterocyclic ring. wikipedia.org

[2+2] Cycloaddition : Photochemical [2+2] cycloadditions can occur between two alkene units to form a cyclobutane (B1203170) ring. libretexts.org Thermal [2+2] cycloadditions are also possible with specific partners like ketenes. libretexts.org

The facial selectivity of these cycloadditions would be influenced by the steric bulk of the adjacent substituted cyclopentane ring, likely favoring the approach of the reagent from the less hindered face.

Ring-Opening and Ring-Expansion/Contraction Reactions of the Cyclopentane Ring

The stability of the five-membered cyclopentane ring makes it generally resistant to ring-opening or rearrangement reactions under normal conditions.

Investigations of Cyclopentanol Ring Strain

Ring strain is a form of instability that arises from non-ideal bond angles and conformations within a cyclic molecule. wikipedia.org It is a combination of angle strain (deviation from ideal sp³ bond angles of 109.5°) and torsional strain (from eclipsing interactions). chemistrysteps.com

Derivatization for Advanced Spectroscopic Analysis and Chirality Determination

Determining the absolute configuration of chiral molecules is a fundamental task in stereochemistry. For alcohols, this is often achieved by converting them into diastereomeric derivatives which can then be distinguished using NMR spectroscopy. wikipedia.org

Formation of Chiral Derivatives for NMR Studies (e.g., Mosher's Ester)

The Mosher's ester method is a widely used NMR technique for determining the absolute configuration of secondary alcohols. nih.govstackexchange.com It involves reacting the alcohol with the (R) and (S) enantiomers of a chiral derivatizing agent, α-methoxy-α-(trifluoromethyl)phenylacetic acid (MTPA), to form a pair of diastereomeric esters. nih.gov The differing spatial arrangement of the phenyl group in the two diastereomers causes predictable shielding or deshielding effects on nearby protons, which can be analyzed by comparing their ¹H NMR spectra. stackexchange.com

However, this compound is a tertiary alcohol. The standard Mosher's method is often less reliable for tertiary alcohols due to the increased steric hindrance around the hydroxyl group, which can complicate both the esterification reaction and the conformational analysis of the resulting esters.

Despite these challenges, modifications and alternative reagents have been developed for tertiary alcohols:

Modified Mosher's Method : Some studies have successfully extended the Mosher's method to tertiary alcohols by combining NMR data with careful conformational analysis of the resulting esters. oup.com

Alternative Chiral Derivatizing Agents (CDAs) : To overcome the limitations of MTPA with tertiary alcohols, other CDAs have been developed. One such reagent is methoxy-(2-naphthyl)acetic acid (2NMA) . The 2NMA esters of tertiary alcohols provide a reliable basis for determining absolute configuration based on the differential chemical shifts (Δδ values) observed in the ¹H NMR spectra of the (R)- and (S)-ester diastereomers, similar to the principle of the original Mosher's method. oup.comzhangqiaokeyan.com Other agents, such as α-cyano-α-fluoro(2-naphthyl)-acetic acid (2-CFNA), have also been shown to be effective. wikipedia.org

The process for using a CDA like 2NMA on this compound would involve:

Separate reactions of the alcohol with (R)-2NMA and (S)-2NMA to form two diastereomeric esters.

Acquisition of ¹H NMR spectra for both diastereomers.

Calculation of the chemical shift differences (Δδ = δS-ester - δR-ester) for protons on both sides of the newly formed ester linkage.

Assignment of the absolute configuration based on the established model where protons with positive Δδ values are placed on one side of the molecule and those with negative Δδ values on the other. oup.com

Stereochemical Investigations and Control in 1r,2s 2 Allyl 1 Methylcyclopentanol Chemistry

Absolute and Relative Stereochemistry Determination

The unambiguous assignment of the absolute and relative configurations of the two stereocenters in (1R,2S)-2-Allyl-1-methylcyclopentanol is fundamental. The cis relationship between the methyl and allyl groups is denoted by their relative stereochemistry, while the (1R,2S) designation specifies the absolute configuration of each chiral center. A combination of spectroscopic and crystallographic techniques is typically employed for such determinations.

Spectroscopic methods provide valuable insights into the spatial arrangement of atoms and are crucial for determining the stereochemistry of chiral molecules like this compound in solution.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Advanced NMR techniques are powerful tools for elucidating the relative stereochemistry of molecules. For 1,2-disubstituted cyclopentanes, the spatial relationship between substituents can be determined through Nuclear Overhauser Effect (NOE) spectroscopy (NOESY). libretexts.orgresearchgate.netsapub.org An NOE is observed between protons that are close in space (typically < 5 Å), regardless of whether they are connected through bonds. libretexts.org In the case of this compound, a NOESY experiment would be expected to show a correlation between the protons of the methyl group and the adjacent allyl group, confirming their cis relationship. sapub.orgresearchgate.net

To determine the absolute configuration, chiral derivatizing agents are often employed. The Mosher's method is a well-established technique for determining the absolute configuration of secondary alcohols and can be adapted for tertiary alcohols. nih.govnih.govoregonstate.eduyoutube.comspringernature.com This involves the formation of diastereomeric esters with the chiral Mosher's acid, (α-methoxy-α-trifluoromethylphenylacetic acid). By analyzing the differences in the 1H NMR chemical shifts of the protons in the resulting diastereomers, the absolute configuration of the alcohol can be deduced. nih.govspringernature.com

Vibrational Circular Dichroism (VCD) Spectroscopy: VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. wikipedia.orgrsc.orghindsinstruments.comnih.gov This technique is particularly powerful for determining the absolute configuration of molecules in solution without the need for crystallization or derivatization. hindsinstruments.comnih.gov The experimental VCD spectrum of this compound would be compared to the theoretically calculated spectra for both the (1R,2S) and (1S,2R) enantiomers. A match between the experimental and a calculated spectrum provides a reliable assignment of the absolute configuration. ru.nl

X-ray crystallography provides the most definitive method for determining the three-dimensional structure of a molecule, including its absolute and relative stereochemistry. nih.gov Since this compound is a liquid at room temperature, it must first be converted into a crystalline derivative. This can be achieved by reacting the hydroxyl group with a suitable reagent to form, for example, a solid ester or urethane. The resulting crystal is then subjected to X-ray diffraction analysis, which provides a detailed map of electron density and allows for the precise determination of the atomic positions and the stereochemical configuration of all chiral centers.

Control of Stereoselectivity in Reactions Involving this compound

The existing stereocenters in this compound can direct the stereochemical outcome of reactions at other sites within the molecule, a phenomenon known as substrate-controlled stereoselectivity.

The chiral environment provided by the cyclopentane (B165970) ring and its substituents can influence the facial selectivity of reactions involving the allyl group. For instance, in reactions such as hydroboration-oxidation or dihydroxylation of the double bond, the incoming reagents will preferentially attack one face of the double bond over the other, leading to the formation of diastereomeric products in unequal amounts. nih.govorganic-chemistry.orgnih.gov The stereochemical outcome is dictated by the steric hindrance and electronic effects exerted by the substituents on the cyclopentane ring.

For example, in the dihydroxylation of a substituted cyclopentene, the directing effect of existing stereocenters can lead to a highly stereoselective formation of the corresponding diol. rsc.org In the case of this compound, the hydroxyl and methyl groups can block one face of the allyl double bond, directing the incoming electrophile to the less hindered face.

Table 1: Predicted Major Diastereomer in Addition Reactions to the Allyl Group of this compound

| Reaction | Reagent | Predicted Major Diastereomer |

|---|---|---|

| Dihydroxylation | OsO4 | syn-diol |

| Hydroboration | BH3-THF | anti-Markovnikov alcohol |

Note: The predicted stereochemical outcome is based on the principle of minimizing steric interactions with the existing chiral centers.

When a reaction involving this compound creates a new stereocenter, the inherent chirality of the starting material can lead to an enantioselective transformation. A prime example is the epoxidation of the allyl group. The hydroxyl group can direct the epoxidizing agent, such as a peroxide in the presence of a metal catalyst, to one face of the double bond. nih.gov This directed epoxidation results in the formation of one enantiomer of the corresponding epoxide in excess. The degree of enantioselectivity will depend on the reaction conditions and the nature of the catalyst and oxidizing agent used.

Conformational Analysis and its Influence on Reactivity and Stereoselectivity

The cyclopentane ring is not planar and exists in dynamic equilibrium between various puckered conformations, most notably the "envelope" and "half-chair" forms. ic.ac.ukscribd.comfiveable.me The substituents on the ring influence the relative stability of these conformers. In this compound, the bulky methyl and allyl groups will preferentially occupy positions that minimize steric strain.

The dominant conformation of this compound will dictate the accessibility of the reactive sites, namely the hydroxyl group and the allyl double bond. For instance, the approach of a reagent to the double bond will be influenced by the spatial orientation of the methyl and hydroxyl groups in the preferred conformation. A conformation that shields one face of the double bond will lead to a higher degree of stereoselectivity in addition reactions. fiveable.me Therefore, a thorough conformational analysis is essential for predicting and rationalizing the stereochemical outcomes of reactions involving this chiral building block.

Mechanistic Studies of Reactions Involving 1r,2s 2 Allyl 1 Methylcyclopentanol

Elucidation of Reaction Pathways for its Synthesis

The synthesis of (1R,2S)-2-Allyl-1-methylcyclopentanol involves the creation of two contiguous stereocenters, demanding a high degree of stereocontrol. Mechanistic studies in this area are focused on understanding the factors that govern the observed diastereoselectivity and enantioselectivity.

Transition State Analysis of Stereoselective Steps

While specific transition state analysis for the synthesis of this compound is not extensively documented in publicly available research, insights can be gleaned from computational and experimental studies on analogous systems, such as the stereoselective allylation of cyclic ketones and Grignard additions to carbonyls.

The key stereochemistry-determining step in a plausible synthesis, the nucleophilic addition of an allyl group to a 1-methylcyclopentanone precursor, is governed by the energies of the competing diastereomeric transition states. Theoretical models, such as the Felkin-Anh and Cram's rule, provide a framework for predicting the stereochemical outcome of nucleophilic additions to chiral carbonyl compounds. However, for more nuanced systems, computational methods like Density Functional Theory (DFT) are employed to model the transition state structures and energies.

In the context of Grignard reactions, the addition to a carbonyl group is often proposed to proceed through a six-membered ring transition state, involving the magnesium ion coordinating with the carbonyl oxygen. The geometry of this transition state dictates the facial selectivity of the nucleophilic attack. For the synthesis of this compound, the approach of the allyl nucleophile to the carbonyl carbon of a 1-methylcyclopentanone derivative would be influenced by the steric bulk of the methyl group and the conformation of the five-membered ring.

Catalytic enantioselective allylation of cyclic ketones often involves the formation of a chiral catalyst-substrate complex. The transition state in these reactions is a highly organized assembly where the chiral ligand environment dictates the trajectory of the allyl nucleophile. DFT calculations on similar systems have been used to elucidate the structure of these transition states and explain the origin of enantioselectivity.

Intermediate Detection and Characterization

The direct detection and characterization of transient intermediates in the synthesis of this compound are challenging due to their typically short lifetimes. However, mechanistic studies often infer the presence of key intermediates through indirect methods.

In many catalytic allylation reactions of ketones, a key intermediate is the metal-enolate or a related species formed from the ketone and the catalyst. The nature of this intermediate, including the metal counterion and the ligands, can significantly influence the stereochemical outcome. For instance, in iridium-catalyzed allylations of cyclic ketones, the formation of barium enolates has been shown to be crucial for achieving high diastereoselectivity and enantioselectivity. nih.gov

In Grignard-type additions, the reactive species is the organomagnesium halide, which exists in a complex equilibrium between various species (Schlenk equilibrium). The specific Grignard reagent and the solvent composition determine the nature of the active nucleophile. While direct observation of the intermediate formed upon addition to the carbonyl is difficult, trapping experiments and spectroscopic studies under cryogenic conditions can sometimes provide evidence for their existence and structure.

Mechanistic Insights into its Chemical Transformations

The chemical reactivity of this compound is dictated by its functional groups: the hydroxyl group and the allyl group. Mechanistic studies of its transformations focus on understanding the role of catalysts, reagents, and the reaction environment.

Role of Catalysts and Reagents

Catalysts and reagents play a pivotal role in directing the chemical transformations of this compound with high selectivity. For instance, transformations involving the hydroxyl group, such as etherification or esterification, proceed through well-established nucleophilic substitution mechanisms where the choice of reagent and catalyst can influence reaction rates and prevent side reactions.

Reactions involving the allyl group, such as epoxidation, dihydroxylation, or metathesis, are often mediated by transition metal catalysts. The mechanism of these reactions typically involves the formation of a catalyst-alkene complex as a key intermediate. The nature of the metal and its ligand sphere are critical in determining the stereochemical outcome of these transformations. For example, asymmetric dihydroxylation using osmium tetroxide and a chiral ligand would proceed through a specific catalytic cycle to yield a diol with a defined stereochemistry.

Solvent Effects on Reactivity and Selectivity

The solvent can have a profound impact on the reactivity and selectivity of reactions involving this compound. The polarity, coordinating ability, and protic nature of the solvent can influence the stability of reactants, intermediates, and transition states.

In the synthesis of this compound via nucleophilic addition, the choice of solvent can affect the aggregation state and reactivity of the organometallic nucleophile. For instance, in the palladium-catalyzed enantioselective decarboxylative allylic alkylation of cyclopentanones, ethereal solvents were found to drastically decrease the reaction time compared to nonpolar solvents like toluene. acs.org This is often attributed to the ability of coordinating solvents to solvate the metal cation, thereby increasing the nucleophilicity of the organic part of the reagent.

Furthermore, solvent can influence the diastereoselectivity of a reaction by differentially stabilizing the diastereomeric transition states. For example, in the addition of Grignard reagents to certain imines, a reversal of diastereoselectivity was observed when switching from a non-coordinating solvent like dichloromethane (B109758) to a coordinating solvent like tetrahydrofuran (B95107) (THF). This was rationalized by a shift from a chelated cyclic transition state in the non-coordinating solvent to a non-chelated acyclic transition state in the coordinating solvent. Similar solvent-dependent stereochemical outcomes could be anticipated in the synthesis and transformations of this compound.

Computational and Theoretical Chemistry Studies of 1r,2s 2 Allyl 1 Methylcyclopentanol

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational quantum chemistry, enabling the accurate calculation of the electronic structure of molecules. mdpi.com These calculations could provide fundamental information about the properties of (1R,2S)-2-Allyl-1-methylcyclopentanol.

Conformational Preferences and Energy Minima

A molecule like this compound can exist in various spatial arrangements, or conformations, due to the rotation around its single bonds. A thorough conformational analysis using DFT would involve:

Identification of Low-Energy Conformers: Systematically exploring the potential energy surface to locate all stable conformers. This would reveal the most likely shapes the molecule adopts.

Relative Energy Calculations: Determining the relative energies of these conformers to identify the global minimum—the most stable conformation—and the energetic ordering of other low-energy structures. This data is crucial for understanding the molecule's equilibrium geometry.

Table 1: Hypothetical Relative Energies of this compound Conformers No specific data is available in the search results. The following is an illustrative example of how such data would be presented.

| Conformer | Relative Energy (kcal/mol) | Population at 298 K (%) |

| A | 0.00 | 65.2 |

| B | 0.50 | 25.1 |

| C | 1.20 | 9.7 |

Transition State Modeling for Reaction Pathways

DFT is also instrumental in mapping out the pathways of chemical reactions. nih.gov For this compound, this could involve modeling reactions such as its synthesis or subsequent transformations. This analysis would focus on:

Locating Transition States: Identifying the high-energy transition state structures that connect reactants to products. The fleeting nature of transition states makes their experimental observation challenging, highlighting the importance of computational modeling. nih.gov

Calculating Activation Energies: Determining the energy barrier for a reaction, which is essential for predicting reaction rates and understanding reaction mechanisms.

Molecular Dynamics Simulations

While DFT calculations often focus on static structures, molecular dynamics (MD) simulations provide a view of how molecules move and behave over time. nih.govnih.gov An MD simulation of this compound would offer a dynamic picture of its behavior.

Dynamic Behavior and Interconversion of Conformations

By simulating the motion of every atom in the molecule over a specific period, MD can reveal:

Conformational Interconversion: How the molecule transitions between its different stable conformations. This provides insights into the flexibility of the cyclopentanol (B49286) ring and the movement of the allyl and methyl substituents.

Time-Averaged Properties: Calculating properties that depend on the ensemble of conformations the molecule samples over time.

Prediction of Reactivity and Selectivity based on Theoretical Models

Theoretical models, often derived from DFT calculations, can predict how a molecule will behave in a chemical reaction. chemrxiv.org For this compound, these predictions would be invaluable for understanding its chemical properties. Key aspects would include:

Analysis of Frontier Molecular Orbitals: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting how the molecule will interact with other reagents.

Calculation of Reactivity Indices: Various descriptors derived from conceptual DFT can quantify the local reactivity of different atoms or functional groups within the molecule, predicting sites susceptible to nucleophilic or electrophilic attack. nih.gov

Role of 1r,2s 2 Allyl 1 Methylcyclopentanol As a Chiral Building Block in Complex Molecule Synthesis

Application in Total Synthesis of Natural Products

The structural motif of a substituted cyclopentane (B165970) is a common feature in a wide array of natural products, including prostaglandins, iridoids, and certain terpenoids. Chiral cyclopentanol (B49286) derivatives serve as crucial starting materials or key intermediates in the enantioselective synthesis of these complex molecules.

The stereodefined centers of (1R,2S)-2-Allyl-1-methylcyclopentanol at the C1 and C2 positions offer a strategic advantage in total synthesis. The hydroxyl group can act as a handle for further functionalization or as a directing group in stereoselective reactions. The allyl group is particularly versatile, allowing for a variety of transformations such as oxidative cleavage, epoxidation, dihydroxylation, and cross-metathesis reactions. These modifications enable the elaboration of the cyclopentane core and the introduction of additional stereocenters with high levels of control.

For instance, in hypothetical synthetic routes, the allyl moiety could be oxidatively cleaved to an aldehyde, which can then undergo aldol (B89426) reactions or other carbon-carbon bond-forming reactions to build more complex side chains. Alternatively, the double bond could participate in cycloaddition reactions to construct fused or bridged ring systems, characteristic of many intricate natural products.

| Potential Transformation | Reagents | Resulting Functional Group | Application in Synthesis |

| Oxidative Cleavage | O₃; then Me₂S | Aldehyde | Elaboration of side chains |

| Dihydroxylation | OsO₄, NMO | Diol | Introduction of new stereocenters |

| Epoxidation | m-CPBA | Epoxide | Ring-opening for further functionalization |

| Cross-Metathesis | Grubbs' Catalyst, alkene partner | Substituted Alkene | Modification of the allyl side chain |

This table represents potential synthetic transformations of the allyl group in this compound and their general applications in the synthesis of complex molecules.

Synthesis of Analogs and Derivatives for Structure-Activity Relationship Studies

The development of new pharmaceuticals often involves the synthesis of a library of analogs of a lead compound to explore its structure-activity relationship (SAR). This compound can serve as a valuable scaffold for generating such libraries. The hydroxyl and allyl groups provide two distinct points for diversification.

By systematically modifying these functional groups, chemists can probe the steric and electronic requirements of a biological target. For example, the hydroxyl group could be converted to ethers or esters of varying sizes, while the allyl group could be transformed into a range of other functionalities, including alkanes, alcohols, amines, and carboxylic acids. The resulting analogs would then be tested for their biological activity to build a comprehensive SAR profile, guiding the design of more potent and selective drug candidates.

| Scaffold Position | Modification | Potential Functional Groups | Purpose in SAR Studies |

| C1-OH | Etherification, Esterification | -OR, -OC(O)R | Probe steric/electronic effects at the hydroxyl position |

| Allyl Group | Hydrogenation, Oxidation, Amination | Alkyl, Alcohol, Amine, Carboxylic Acid | Investigate the importance of the side chain's length, polarity, and functionality |

This interactive data table outlines the potential for generating diverse analogs from this compound for SAR studies.

Use as a Precursor for Chiral Ligands and Catalysts in Asymmetric Synthesis

Chiral ligands are essential components of catalysts used in asymmetric synthesis, a field dedicated to the selective production of one enantiomer of a chiral molecule. The stereochemically defined framework of this compound makes it an attractive precursor for the synthesis of novel chiral ligands.

The hydroxyl group can be used to anchor the cyclopentane scaffold to a metal center or to a larger ligand backbone. The allyl group can be functionalized to introduce phosphine (B1218219), amine, or other coordinating groups that are crucial for catalytic activity and enantioselectivity. The rigid cyclopentane core can create a well-defined chiral pocket around the metal center, influencing the stereochemical outcome of the catalyzed reaction. The development of new chiral ligands is a continuous effort in chemical research, and scaffolds like this compound offer opportunities for innovation in catalyst design.

| Ligand Class | Functionalization Strategy | Potential Coordinating Atoms | Application in Asymmetric Catalysis |

| Phosphine Ligands | Conversion of the allyl group to a phosphinoalkyl chain | Phosphorus | Hydrogenation, Cross-coupling reactions |

| Amino Alcohol Ligands | Modification of the allyl group to an amino group | Nitrogen, Oxygen | Reductions, Aldol reactions |

| Diamine Ligands | Introduction of a second amino group | Nitrogen | Various asymmetric transformations |

This table illustrates the potential pathways to synthesize chiral ligands from this compound and their applications.

Future Research Directions for 1r,2s 2 Allyl 1 Methylcyclopentanol

Development of More Efficient and Sustainable Synthetic Routes

The stereoselective synthesis of (1R,2S)-2-Allyl-1-methylcyclopentanol, which possesses two contiguous stereocenters, one of which is a quaternary carbon, presents a significant synthetic challenge. Future research will likely focus on developing more efficient and sustainable methods to access this and related structures.

Catalytic Asymmetric Synthesis: A primary goal would be the development of a catalytic, enantioselective synthesis starting from simple precursors like 1-methylcyclopentene (B36725) or 1-methylcyclopentanone. This could involve asymmetric allylation reactions using novel chiral catalysts. Research into new ligand systems for metals such as rhodium, iridium, or palladium could lead to highly diastereoselective and enantioselective additions of an allyl group to a ketone precursor.

Green Chemistry Approaches: Future synthetic strategies should prioritize sustainability. This includes the use of greener solvents, reducing the number of synthetic steps (tandem or one-pot reactions), and employing catalytic rather than stoichiometric reagents. For instance, developing a process that utilizes water as a solvent or employs mechanochemistry could significantly improve the environmental footprint of the synthesis. The selective conversion of biomass-derived furfural (B47365) to cyclopentanone (B42830) or cyclopentanol (B49286) using heterogeneous catalysts is an emerging green route that could be adapted for the synthesis of precursors to the title compound. researchgate.netrsc.org

Biocatalysis: The use of enzymes in organic synthesis offers high selectivity under mild conditions. nih.gov Future research could explore the use of alcohol dehydrogenases (ADHs) for the kinetic resolution of a racemic mixture of 2-allyl-1-methylcyclopentanol. acs.orgacs.org Directed evolution of existing enzymes could yield variants with high specificity for the desired stereoisomer. acs.org This biocatalytic approach could provide a highly efficient and environmentally benign route to enantiopure this compound. nih.govacs.orgacs.org

| Synthetic Approach | Potential Advantages | Key Research Focus |

| Catalytic Asymmetric Allylation | High stereoselectivity, atom economy | Development of novel chiral ligands and catalytic systems. |

| Green Chemistry Methods | Reduced environmental impact, sustainability | Use of aqueous media, mechanochemistry, and biomass-derived starting materials. researchgate.netrsc.org |

| Biocatalysis | High enantioselectivity, mild reaction conditions | Enzyme screening, directed evolution of alcohol dehydrogenases. nih.govacs.orgacs.org |

Exploration of Novel Transformations and Derivatizations

The presence of both a hydroxyl and an allyl group in this compound provides rich opportunities for a variety of chemical transformations and derivatizations to create a library of novel compounds.

Allyl Group Modifications: The terminal double bond of the allyl group is a versatile handle for further functionalization.

Epoxidation: Stereoselective epoxidation of the allyl group, potentially directed by the adjacent tertiary alcohol, could lead to valuable epoxy-alcohol derivatives. wikipedia.orgnih.govyoutube.com The Sharpless asymmetric epoxidation is a well-established method for the enantioselective epoxidation of allylic alcohols. wikipedia.org

Oxidative Cleavage: Ozonolysis or other oxidative cleavage methods could truncate the allyl group to an aldehyde, which can then be used in a variety of subsequent reactions such as reductive amination or Wittig reactions.

Metathesis: Cross-metathesis with other olefins could be employed to introduce a wide range of substituents at the terminus of the allyl chain, leading to a diverse set of analogs. organic-chemistry.org

Hydroxyl Group Derivatization: The tertiary hydroxyl group can be derivatized to alter the molecule's physical and chemical properties. nih.govnih.gov

Esterification and Etherification: Formation of esters and ethers can be used to introduce various functionalities, potentially modulating biological activity or improving pharmacokinetic properties in medicinal chemistry applications.

Substitution Reactions: While challenging for tertiary alcohols, the development of novel methods for the nucleophilic substitution of the hydroxyl group could open up pathways to new classes of compounds, such as those containing fluorine or nitrogen at the C1 position.

Ring-Altering Transformations: More advanced synthetic strategies could focus on using the existing functional groups to construct more complex polycyclic systems. For example, an intramolecular cyclization involving both the allyl and hydroxyl groups could lead to the formation of cyclopentane-fused heterocyclic systems. nih.gov

Advanced Applications in Medicinal Chemistry (excluding clinical/dosage aspects)

The cyclopentane (B165970) scaffold is a common motif in a wide range of biologically active molecules, including antiviral and anticancer agents. nih.govresearchgate.netnih.govnih.govnih.gov Future research could explore the potential of this compound and its derivatives as novel therapeutic agents.

Scaffold for Drug Discovery: The rigid, three-dimensional structure of the substituted cyclopentane ring makes it an attractive scaffold for the design of enzyme inhibitors or receptor antagonists. The defined spatial orientation of the methyl, allyl, and hydroxyl groups can be exploited to achieve specific interactions with biological targets.

Bioisosteric Replacement: The cyclopentane ring can act as a bioisostere for other cyclic structures, such as phenyl rings, in known drug molecules. pressbooks.pubukri.orgu-tokyo.ac.jpacs.orgmdpi.com Replacing an aromatic ring with a saturated carbocycle like cyclopentane can improve metabolic stability and solubility. Future work could involve synthesizing derivatives of this compound that mimic the spatial arrangement of substituents on a phenyl ring in a known bioactive compound.

Antiviral and Anticancer Research: Given that many cyclopentane derivatives have shown potent antiviral activity, particularly against influenza viruses, future studies could screen this compound and its derivatives for similar properties. researchgate.netnih.gov The cyclopentenone prostanoids, for example, exhibit antiviral activity through multiple mechanisms. nih.gov Furthermore, cyclopentane-fused anthraquinones have been investigated as novel anticancer agents. nih.gov

| Potential Application Area | Rationale | Research Focus |

| Enzyme Inhibition | Rigid scaffold for specific binding interactions. | Synthesis of derivatives and screening against relevant enzyme targets. |

| Bioisosterism | Improved pharmacokinetic properties over aromatic rings. pressbooks.pubukri.orgu-tokyo.ac.jpacs.orgmdpi.com | Design and synthesis of analogs of known drugs with a cyclopentane core. |

| Antiviral Agents | Precedent of cyclopentane derivatives with antiviral activity. researchgate.netnih.gov | Screening of a library of derivatives against a panel of viruses. |

| Anticancer Agents | Known anticancer activity of cyclopentane-containing compounds. nih.gov | Evaluation of cytotoxic activity against various cancer cell lines. |

Deeper Mechanistic and Computational Probing

To support the development of novel synthetic routes and to better understand the reactivity of this compound, detailed mechanistic and computational studies are warranted.

Mechanistic Studies of Synthesis: For any newly developed stereoselective synthesis, a thorough investigation of the reaction mechanism will be crucial for optimization. This could involve kinetic studies, isotopic labeling experiments, and the isolation and characterization of reaction intermediates.

Computational Modeling of Stereoselectivity: Density Functional Theory (DFT) calculations can be employed to model the transition states of the key bond-forming reactions in the synthesis of this compound. This can provide valuable insights into the origins of stereoselectivity and guide the design of more effective chiral catalysts.

Conformational Analysis: Computational methods can be used to determine the preferred conformations of this compound and its derivatives. This information is critical for understanding its reactivity and for designing molecules that can effectively bind to biological targets in medicinal chemistry applications.

Predicting Reactivity: Theoretical calculations can be used to predict the reactivity of the different functional groups in the molecule, helping to guide the exploration of novel transformations and derivatizations. For example, the relative energies of different reaction pathways for the epoxidation of the allyl group could be calculated to predict the most likely stereochemical outcome.

Q & A

Q. What are the common synthetic routes for (1R,2S)-2-Allyl-1-methylcyclopentanol, and how do stereochemical outcomes vary under different conditions?

- Methodological Answer : The synthesis typically involves cyclopentanol derivatives modified via allylation and methylation. For example:

- Grignard Reagent Approach : Allyl magnesium bromide can react with 1-methylcyclopentanone to introduce the allyl group, followed by stereoselective reduction (e.g., using NaBH₄ with chiral catalysts) to yield the (1R,2S) configuration .

- Epoxide Ring-Opening : Starting from a substituted cyclopentene oxide, nucleophilic allylation under basic conditions may produce the desired stereochemistry, though competing pathways require careful pH and temperature control .

- Key Analytical Tools : NMR (¹H and ¹³C) and chiral HPLC are critical for verifying stereochemical purity. For example, vicinal coupling constants in ¹H NMR (J = 5–8 Hz) can confirm trans-diaxial or equatorial substituent arrangements .

Q. How can researchers confirm the stereochemistry of this compound experimentally?

- Methodological Answer :

- X-ray Crystallography : Resolve absolute configuration using single-crystal diffraction, particularly if heavy atoms (e.g., bromine) are introduced as derivatives .

- Vibrational Circular Dichroism (VCD) : Compare experimental spectra with density functional theory (DFT)-calculated spectra to distinguish enantiomers .

- Optical Rotation : Compare observed [α]D values with literature data for analogous cyclopentanol derivatives (e.g., (1R,2S)-2-aminocyclopentanol hydrochloride, [α]D = +23° in water) .

Advanced Research Questions

Q. What strategies optimize enantioselective synthesis of this compound for high enantiomeric excess (ee)?

- Methodological Answer :

- Chiral Auxiliaries : Use Evans’ oxazolidinones or Oppolzer’s sultams to direct allylation stereochemistry. For example, auxiliary-controlled alkylation of cyclopentanone derivatives can achieve >90% ee .

- Asymmetric Catalysis : Employ transition-metal catalysts (e.g., Ru-BINAP complexes) for hydrogenation of α,β-unsaturated ketone intermediates .

- Kinetic Resolution : Enzymatic methods (e.g., lipase-mediated acetylation) can separate enantiomers during late-stage synthesis .

Q. How does the allyl group in this compound influence its reactivity in ring-opening or cycloaddition reactions?

- Methodological Answer :

- Ring-Opening Studies : The allyl group acts as a directing group in acid-catalyzed ring-opening reactions. For example, in HCl/MeOH, the allyl moiety stabilizes carbocation intermediates, favoring trans-products .

- Diels-Alder Reactivity : The compound’s strained cyclopentanol ring and allyl substituent enhance dienophile activity. Computational modeling (e.g., DFT) predicts regioselectivity in reactions with electron-deficient dienes .

Q. What are the challenges in reconciling contradictory biological activity data for this compound across studies?

- Methodological Answer :

- Purity Assessment : Contradictions often arise from undetected stereochemical impurities. Use orthogonal methods (e.g., GC-MS and chiral HPLC) to validate compound integrity .

- Assay Conditions : Variability in solvent (e.g., DMSO vs. water) or cell lines may alter activity. Standardize protocols using controls like tramadol derivatives, where stereochemistry critically impacts opioid receptor binding .

- Meta-Analysis : Apply statistical tools (e.g., hierarchical clustering) to identify outliers in datasets from published IC₅₀ or Ki values .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.